molecular formula C11H16F3NO4 B13496721 Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

Cat. No.: B13496721
M. Wt: 283.24 g/mol
InChI Key: HHPQTTRVQFZWNL-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with a formyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the morpholine ring followed by the introduction of the formyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-bromo-6-(trifluoromethyl)pyridin-2-yl)morpholine-4-carboxylate
  • Tert-butyl 2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
  • Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)morpholine-4-carboxylate

Uniqueness

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is unique due to the presence of both a formyl group and a trifluoromethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}F3_3N1_1O3_3
  • CAS Number : 2007915-52-6
  • Molecular Weight : 273.24 g/mol

The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate morpholine derivatives with trifluoroacetaldehyde and tert-butyl ester. The specific conditions and reagents can vary, but the general approach is to utilize established methods in organic synthesis to obtain high yields of the desired product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structures have shown activity against various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multi-drug resistant organisms .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. IC50 values for related compounds in this class have been reported in the low micromolar range, highlighting their potential efficacy .

Case Studies and Research Findings

A recent study evaluated a series of morpholine derivatives, including this compound, for their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, with IC50 values ranging from 10 to 50 µM against various cancer types .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibition of TNF-α and IL-6 production
Enzyme InhibitionDHODH inhibitor with low micromolar IC50 values
CytotoxicityIC50 values between 10 - 50 µM on cancer cells

Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

tert-butyl 5-formyl-2-(trifluoromethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h5,7-8H,4,6H2,1-3H3

InChI Key

HHPQTTRVQFZWNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1C=O)C(F)(F)F

Origin of Product

United States

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